2-(Allyloxy)-4,6-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allyloxy)-4,6-dimethylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features an allyloxy group attached to the benzene ring, along with two methyl groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-4,6-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the allylation of 4,6-dimethylbenzaldehyde. The reaction typically requires the use of an allylating agent, such as allyl bromide, in the presence of a base like potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxy)-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Allyloxy)-4,6-dimethylbenzoic acid.
Reduction: 2-(Allyloxy)-4,6-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Allyloxy)-4,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-4,6-dimethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The allyloxy group can undergo further chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Allyloxy)benzaldehyde: Lacks the methyl groups at the 4 and 6 positions, making it less sterically hindered.
4,6-Dimethylbenzaldehyde: Lacks the allyloxy group, reducing its reactivity in certain types of reactions.
2-(Methoxy)-4,6-dimethylbenzaldehyde: Similar structure but with a methoxy group instead of an allyloxy group, leading to different reactivity patterns.
Uniqueness
2-(Allyloxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both the allyloxy and dimethyl groups, which confer distinct chemical properties.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,4-dimethyl-6-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-4-5-14-12-7-9(2)6-10(3)11(12)8-13/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
IFEPDTDHGULLJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC=C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.